Cas no 1540463-52-2 (4-(3-amino-1-hydroxypropyl)-3-fluorophenol)

4-(3-Amino-1-hydroxypropyl)-3-fluorophenol is a fluorinated phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structural properties enable selective reactivity, particularly in pharmaceutical and agrochemical applications where fluorinated aromatic systems are desired. The presence of the amino group allows for further derivatization, while the hydroxyl group enhances solubility and interaction with polar substrates. This compound’s fluorinated aromatic core contributes to improved metabolic stability and binding affinity in bioactive molecules. Suitable for use in cross-coupling reactions and as a building block for complex molecular architectures, it offers synthetic flexibility for researchers in medicinal chemistry and materials science.
4-(3-amino-1-hydroxypropyl)-3-fluorophenol structure
1540463-52-2 structure
Product name:4-(3-amino-1-hydroxypropyl)-3-fluorophenol
CAS No:1540463-52-2
MF:C9H12FNO2
Molecular Weight:185.195486068726
CID:6245751
PubChem ID:82602095

4-(3-amino-1-hydroxypropyl)-3-fluorophenol 化学的及び物理的性質

名前と識別子

    • 4-(3-amino-1-hydroxypropyl)-3-fluorophenol
    • EN300-1822875
    • 1540463-52-2
    • インチ: 1S/C9H12FNO2/c10-8-5-6(12)1-2-7(8)9(13)3-4-11/h1-2,5,9,12-13H,3-4,11H2
    • InChIKey: WFQMWSXMHMJVDF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(CCN)O)O

計算された属性

  • 精确分子量: 185.08520679g/mol
  • 同位素质量: 185.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • XLogP3: 0.2

4-(3-amino-1-hydroxypropyl)-3-fluorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1822875-0.25g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
0.25g
$708.0 2023-09-19
Enamine
EN300-1822875-0.05g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
0.05g
$647.0 2023-09-19
Enamine
EN300-1822875-5g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
5g
$2235.0 2023-09-19
Enamine
EN300-1822875-0.5g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
0.5g
$739.0 2023-09-19
Enamine
EN300-1822875-10.0g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
10g
$3315.0 2023-05-23
Enamine
EN300-1822875-1g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
1g
$770.0 2023-09-19
Enamine
EN300-1822875-10g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
10g
$3315.0 2023-09-19
Enamine
EN300-1822875-2.5g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
2.5g
$1509.0 2023-09-19
Enamine
EN300-1822875-1.0g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
1g
$770.0 2023-05-23
Enamine
EN300-1822875-5.0g
4-(3-amino-1-hydroxypropyl)-3-fluorophenol
1540463-52-2
5g
$2235.0 2023-05-23

4-(3-amino-1-hydroxypropyl)-3-fluorophenol 関連文献

4-(3-amino-1-hydroxypropyl)-3-fluorophenolに関する追加情報

Recent Advances in the Study of 4-(3-amino-1-hydroxypropyl)-3-fluorophenol (CAS: 1540463-52-2)

The compound 4-(3-amino-1-hydroxypropyl)-3-fluorophenol (CAS: 1540463-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique fluorophenol and amino-hydroxypropyl functional groups, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 4-(3-amino-1-hydroxypropyl)-3-fluorophenol, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. This advancement is critical for large-scale production, which is essential for preclinical and clinical studies. The study also reported that the compound exhibits excellent stability under physiological conditions, making it a promising candidate for further development.

In terms of biological activity, 4-(3-amino-1-hydroxypropyl)-3-fluorophenol has demonstrated potent inhibitory effects on specific enzyme targets involved in inflammatory pathways. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This finding suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Moreover, the compound's selectivity for COX-2 over COX-1 minimizes the risk of gastrointestinal side effects, a common limitation of nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the compound's potential role in oncology. Preliminary studies have indicated that 4-(3-amino-1-hydroxypropyl)-3-fluorophenol may exhibit antitumor activity by modulating key signaling pathways involved in cell proliferation and apoptosis. A 2022 study in Molecular Cancer Therapeutics reported that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the p53 pathway. These findings underscore the compound's versatility and its potential as a multi-targeted therapeutic agent.

Despite these promising results, challenges remain in the development of 4-(3-amino-1-hydroxypropyl)-3-fluorophenol as a drug candidate. Pharmacokinetic studies have shown that the compound has moderate oral bioavailability, which may necessitate formulation optimization or the development of prodrugs. Additionally, further in vivo studies are required to assess its safety profile and efficacy in animal models. Researchers are also exploring structural modifications to enhance its pharmacological properties while minimizing potential off-target effects.

In conclusion, 4-(3-amino-1-hydroxypropyl)-3-fluorophenol (CAS: 1540463-52-2) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it a valuable subject of ongoing research. Future studies should focus on addressing the current limitations and advancing the compound through the drug development pipeline. The integration of computational modeling and high-throughput screening may further accelerate the discovery of derivatives with improved efficacy and safety profiles.

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